molecular formula C17H16O3 B14391428 2-phenoxyethyl (Z)-3-phenylprop-2-enoate CAS No. 90094-75-0

2-phenoxyethyl (Z)-3-phenylprop-2-enoate

Cat. No.: B14391428
CAS No.: 90094-75-0
M. Wt: 268.31 g/mol
InChI Key: HAWKHPZRWPVUBN-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxyethyl (Z)-3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenoxyethyl group and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxyethyl (Z)-3-phenylprop-2-enoate typically involves the esterification of 2-phenoxyethanol with cinnamic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-phenoxyethyl (Z)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products include phenylacetic acid and benzaldehyde.

    Reduction: Products include 2-phenoxyethanol and cinnamyl alcohol.

    Substitution: Products depend on the nucleophile used, resulting in various substituted phenoxyethyl derivatives.

Scientific Research Applications

2-phenoxyethyl (Z)-3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-

Properties

CAS No.

90094-75-0

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

2-phenoxyethyl (Z)-3-phenylprop-2-enoate

InChI

InChI=1S/C17H16O3/c18-17(12-11-15-7-3-1-4-8-15)20-14-13-19-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11-

InChI Key

HAWKHPZRWPVUBN-QXMHVHEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)OCCOC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCCOC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.